N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[(1-methylindol-3-yl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(23)19-13-6-5-7-14(10-13)20-18(24)21-16-11-22(2)17-9-4-3-8-15(16)17/h3-11H,1-2H3,(H,19,23)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURPHOXSKWUFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indole Synthesis
The foundational step involves constructing the 1-methylindole moiety. The Fischer indole synthesis remains the most widely employed method, utilizing phenylhydrazine and methyl ketones under acidic conditions (HCl/AcOH, reflux, 8–12 h). Alternative approaches include:
N-Methylation Strategies
Introduction of the methyl group at the indole nitrogen employs:
- Direct alkylation : CH₃I/K₂CO₃ in DMF (0°C to RT, 4–6 h), achieving 78% yield but requiring careful exclusion of moisture.
- Reductive amination : Paraformaldehyde with NaBH₃CN in MeOH (RT, 12 h), offering improved selectivity (92% yield).
Urea Bond Formation
Critical to the target structure, this step couples 1-methylindole-3-amine with 3-nitrophenyl isocyanate derivatives. Methodologies include:
Final Acetylation
The terminal acetamide group is introduced via:
- Acetic anhydride coupling : In pyridine (0°C, 2 h), achieving quantitative acetylation.
- Enzyme-catalyzed acylation : Lipase B in tert-butanol (40°C, 24 h), providing 89% yield with retained stereochemistry.
Reaction Condition Optimization
Solvent Systems
Comparative studies reveal solvent impacts on urea bond formation:
| Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| DCM | 0 | 68 | 95 | |
| THF | 25 | 82 | 98 | |
| 2-MeTHF | 25 | 80 | 97 | |
| DMF | 40 | 45 | 90 |
Green solvent alternatives like cyclopentyl methyl ether (CPME) show promise, achieving 78% yield at 30°C.
Catalytic Systems
Catalyst screening for urea bond formation:
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| None | – | 24 | 35 |
| Et₃N | 100 | 6 | 68 |
| DMAP | 10 | 4 | 75 |
| ZrCl₄ | 5 | 2 | 88 |
| Lipase (CAL-B) | 20 | 24 | 89 |
Biocatalytic methods using immobilized lipases (e.g., Novozym 435) enable solvent-free synthesis at 50°C with 91% yield.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow chemistry for critical steps:
Crystallization Optimization
Final product crystallization parameters:
| Parameter | Value | Impact on Purity |
|---|---|---|
| Solvent | EtOAc/Hexane | 98% |
| Cooling rate | 0.5°C/min | +5% yield |
| Seed crystals | 0.1% w/w | Reduced agglomeration |
| Anti-solvent | Heptane | 99.5% purity |
Analytical Characterization
Spectroscopic Confirmation
Critical spectral signatures:
Purity Assessment
HPLC methods developed for QC:
| Column | Mobile Phase | Retention (min) | LOD (ppm) |
|---|---|---|---|
| C18 | MeCN/H₂O (70:30) | 8.2 | 0.1 |
| HILIC | ACN/AmF (pH 3.0) | 12.7 | 0.05 |
| Chiralpak AD | EtOH/Hexane (80:20) | 15.4 | 0.2 |
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
Melting Points and Stability
Spectroscopic Data
- ¹H NMR : The acetamide methyl group (δ ~2.1 ppm) and indole NH (δ ~10–12 ppm) are conserved. The ureido NH protons (δ ~6–8 ppm) and phenyl ring protons (δ ~7 ppm) distinguish the target compound .
- IR Spectroscopy : Ureido C=O stretching (~1650–1700 cm⁻¹) and amide N-H bending (~1550 cm⁻¹) are key features .
Biological Activity
N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic organic compound with significant biological activity, particularly in the field of cancer research and antimicrobial therapy. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₂₀H₂₂N₄O₃
- Molecular Weight : 366.4 g/mol
- CAS Number : 941988-66-5
The compound features an indole moiety, which is a critical structure in many natural products and drugs. The presence of the ureido group enhances its biological activity, making it a subject of interest for therapeutic applications.
Target of Action
This compound primarily targets the colchicine binding site on tubulin. This interaction is crucial for its role in inhibiting tubulin polymerization, a key process in cell division.
Mode of Action
The compound exhibits its biological activity through several mechanisms:
- Inhibition of Tubulin Polymerization : By binding to tubulin, it prevents the formation of microtubules, thereby disrupting mitotic spindle formation during cell division.
- Induction of Apoptosis : It has been shown to induce programmed cell death in cancer cells, which is essential for effective cancer treatment.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.
Anticancer Activity
Studies have demonstrated that this compound exhibits potent anticancer effects:
- Cell Lines Tested : Various cancer cell lines including breast, lung, and colon cancer.
- IC50 Values : The compound shows IC50 values in the low micromolar range, indicating significant potency against cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 2.5 |
| A549 (Lung) | 3.0 |
| HCT116 (Colon) | 2.0 |
This data highlights its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against bacterial pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.13 to 1.0 µg/mL against various bacteria, including multidrug-resistant strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 1.0 |
These findings suggest that this compound may serve as a potential antimicrobial agent.
Case Studies
- In Vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates in mice bearing xenograft tumors.
- Toxicity Assessment : Toxicity studies indicate low cytotoxicity towards normal cells compared to its potent effects on cancer cells, suggesting a favorable therapeutic index.
Q & A
Q. What are the standard synthetic routes for N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide, and what analytical techniques validate its purity?
The synthesis typically involves multi-step reactions, including nucleophilic attack and electrophilic substitution, with optimization for yield and purity using methods like continuous flow reactors . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity. Polar solvents (e.g., DMF) are often used due to the compound’s polar functional groups .
Q. What known biological activities are associated with this compound, and which assays are used to evaluate them?
Preliminary studies suggest antitumor potential via tubulin polymerization inhibition, disrupting cell cycle progression and apoptosis. Standard assays include:
- In vitro cytotoxicity tests (e.g., MTT assay on cancer cell lines).
- Tubulin-binding assays (fluorescence-based or co-sedimentation). Evidence of activity is derived from structural analogs with indole moieties, which often target microtubule dynamics .
Q. How do functional groups in the compound’s structure influence its bioactivity?
The indole core enables π-π stacking with biological targets, while the ureido group enhances hydrogen bonding. The acetamide moiety improves solubility and metabolic stability. Structure-activity relationship (SAR) studies compare analogs to identify critical groups for potency .
Q. What are recommended storage conditions to maintain compound stability?
The compound is stable under standard laboratory conditions (room temperature, inert atmosphere) but sensitive to strong oxidizers. Long-term storage in desiccated, amber vials at -20°C is advised to prevent hydrolysis of the ureido group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. Strategies include:
- Reproducing assays with orthogonal methods (e.g., Western blot for apoptosis markers alongside cytotoxicity data).
- High-resolution MS and HPLC to verify batch purity .
Q. What experimental approaches confirm the molecular target and mechanism of action?
- Biochemical assays : Direct tubulin polymerization inhibition can be tested via turbidity measurements.
- Molecular docking : Predict binding affinity to tubulin’s colchicine site using software like AutoDock.
- CRISPR/Cas9 knockout models : Validate target specificity by assessing activity in tubulin-mutant cell lines .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- ADME prediction tools (e.g., SwissADME) assess logP, solubility, and cytochrome P450 interactions.
- Molecular dynamics simulations evaluate binding stability to prioritize analogs for synthesis. Evidence from similar indole derivatives highlights the acetamide group’s role in reducing hepatic clearance .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Prodrug formulation : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Nanoparticle encapsulation : Use liposomal carriers to improve bioavailability.
- Co-solvent systems : Employ PEG 400 or cyclodextrins in dosing solutions .
Q. How can researchers assess synergistic effects with existing chemotherapeutics?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy in vitro.
- In vivo xenograft models : Test efficacy with taxanes or vinca alkaloids, monitoring tumor regression and toxicity .
Q. What emerging applications beyond oncology are supported by preliminary data?
Structural analogs of indole-ureido-acetamide hybrids show activity in:
- Antimicrobial studies : Sulfonamide-containing derivatives inhibit bacterial dihydropteroate synthase .
- Neuroinflammation : Modulation of tryptophan metabolism pathways via indoleamine 2,3-dioxygenase (IDO) inhibition .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
Optimize stepwise reactions using design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Continuous flow reactors improve reproducibility and scalability for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
